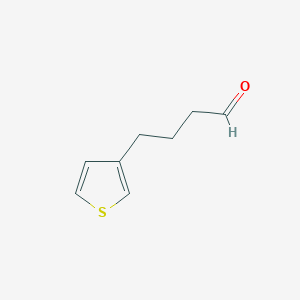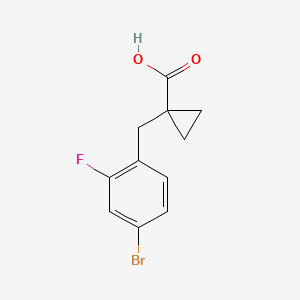
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2 It is characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a cyclopropane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl cyclopropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.
Carboxylation: The brominated and fluorinated benzyl cyclopropane is then subjected to carboxylation to introduce the carboxylic acid group on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by carboxylation under controlled conditions to ensure high yield and purity. The use of appropriate catalysts and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl cyclopropane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the benzyl ring can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropane ring and carboxylic acid group also play a role in determining the compound’s overall activity and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chlorobenzyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-2-methylbenzyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-2-nitrobenzyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with the cyclopropane ring and carboxylic acid group makes this compound distinct from other similar compounds.
Properties
Molecular Formula |
C11H10BrFO2 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
OFGWKEMFLKLGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


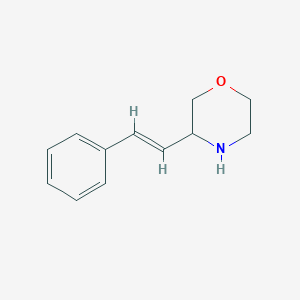
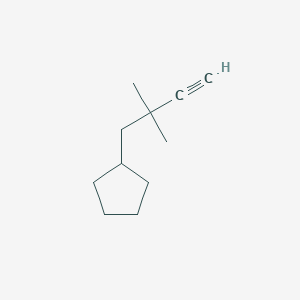
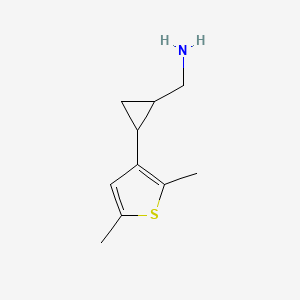
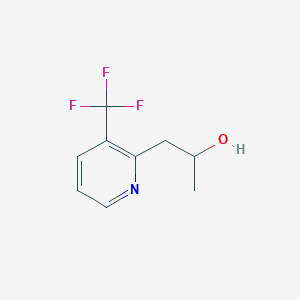
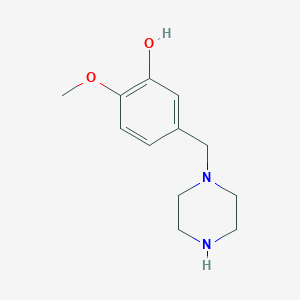
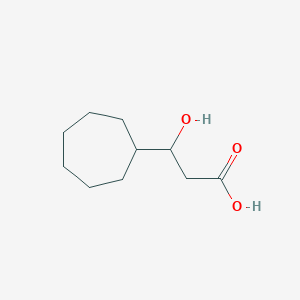
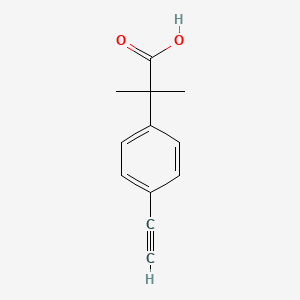
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)
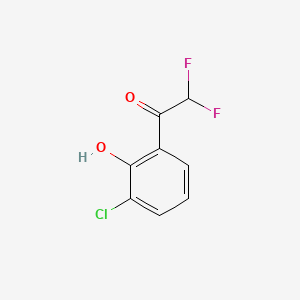
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
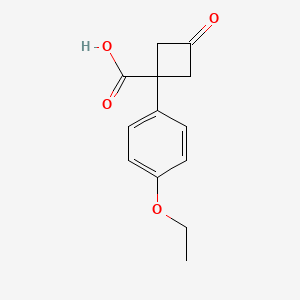
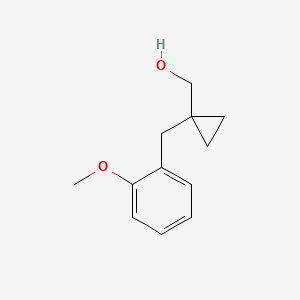
![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
